molecular formula C15H15F3N4OS B2766371 2-Methyl-4-[4-(2-thienylcarbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 1775544-94-9

2-Methyl-4-[4-(2-thienylcarbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B2766371
CAS No.: 1775544-94-9
M. Wt: 356.37
InChI Key: CDQORJHGMKKGLU-UHFFFAOYSA-N
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Description

2-Methyl-4-[4-(2-thienylcarbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by its unique structure, which includes a trifluoromethyl group, a thienylcarbonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[4-(2-thienylcarbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Attachment of the Piperazine Ring: The piperazine ring is incorporated through a nucleophilic substitution reaction, where a halogenated pyrimidine intermediate reacts with piperazine.

    Addition of the Thienylcarbonyl Group: The final step involves the acylation of the piperazine nitrogen with a thienylcarbonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[4-(2-thienylcarbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups such as halogens or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized pyrimidine derivatives.

    Reduction: Reduced alcohol derivatives.

    Substitution: Substituted pyrimidine derivatives with various nucleophiles.

Scientific Research Applications

2-Methyl-4-[4-(2-thienylcarbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-[4-(2-thienylcarbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-[4-(2-thienylcarbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is unique due to its combination of a trifluoromethyl group and a thienylcarbonyl group, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of novel compounds with potential therapeutic applications.

Properties

IUPAC Name

[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4OS/c1-10-19-12(15(16,17)18)9-13(20-10)21-4-6-22(7-5-21)14(23)11-3-2-8-24-11/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQORJHGMKKGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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